molecular formula C8H16BrClO B13067550 1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane

1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane

Cat. No.: B13067550
M. Wt: 243.57 g/mol
InChI Key: ZJEQJGIHFJMFBW-UHFFFAOYSA-N
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Description

1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is a halogenated organic compound with the molecular formula C₇H₁₄BrClO (inferred). Its structure features a propane backbone substituted with bromine (C1), tert-butoxy (C2), chlorine (C3), and a methyl group (C2).

Properties

Molecular Formula

C8H16BrClO

Molecular Weight

243.57 g/mol

IUPAC Name

1-bromo-3-chloro-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane

InChI

InChI=1S/C8H16BrClO/c1-7(2,3)11-8(4,5-9)6-10/h5-6H2,1-4H3

InChI Key

ZJEQJGIHFJMFBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C)(CCl)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane can be synthesized through a multi-step process involving the following key steps:

    Formation of tert-butyl alcohol: This can be achieved by reacting isobutylene with water in the presence of an acid catalyst.

    Alkylation: The tert-butyl alcohol is then reacted with 2-chloro-2-methylpropane to form 2-(tert-butoxy)-2-methylpropane.

    Bromination: The final step involves the bromination of 2-(tert-butoxy)-2-methylpropane using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in the presence of heat.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, ethers, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane serves as a crucial reagent in organic synthesis. Its halogen functionalities allow it to participate in various substitution and elimination reactions, facilitating the formation of more complex molecules.

Table 1: Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form ethers or aminestert-butyl ether, amine derivatives
EliminationCan undergo E2 elimination to form alkenesIsobutene
CouplingActs as a coupling agent in cross-coupling reactionsBiaryl compounds

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to introduce bromine and chlorine atoms makes it valuable for developing various drug compounds.

Case Study: Synthesis of Antiviral Agents
Research has demonstrated that this compound can be employed in the synthesis of antiviral agents. The compound's reactivity allows for modifications that enhance the efficacy of the resulting drugs.

Polymer Chemistry

The compound is also used as an initiator in polymerization processes. It generates radicals that initiate the polymerization of monomers, leading to the formation of polymers like polyethylene and polystyrene.

Table 2: Polymerization Initiation Using this compound

Polymer TypeMonomer UsedReaction Conditions
PolyethyleneEthyleneRadical polymerization conditions
PolystyreneStyreneHeat and radical initiators

Flame Retardants

Due to its halogen content, this compound can be used as a flame retardant additive in plastics and textiles. It helps reduce flammability by interfering with free radical formation during combustion.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with various nucleophiles and bases. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The tert-butoxy group can stabilize carbocation intermediates, facilitating certain reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related halogenated derivatives.

1-Bromo-3-chloro-2-methylpropane

  • Formula : C₄H₇BrCl | Molecular Weight : ~171.45 g/mol
  • Structure : Lacks the tert-butoxy group but retains bromine, chlorine, and a methyl group.
  • Key Differences: Reduced steric hindrance due to the absence of the bulky tert-butoxy group. Likely higher reactivity in substitution reactions compared to the target compound. Lower molecular weight and polarity, favoring solubility in non-polar solvents.

1-Bromo-3-(tert-butoxy)propane

  • Formula : C₇H₁₅BrO | Molecular Weight : 195.10 g/mol
  • Structure : Contains a tert-butoxy group and bromine but lacks chlorine and the C2 methyl group.
  • Lower steric demand compared to the target compound, enabling faster nucleophilic substitutions.

tert-Butyl Chloride (2-Chloro-2-methylpropane)

  • Formula : C₄H₉Cl | Molecular Weight : 92.57 g/mol | Boiling Point : 51–52°C
  • Structure : A simpler analog with only chlorine and methyl groups.
  • Key Differences: Bromine in the target compound is a better leaving group than chlorine, enhancing reactivity in SN2 mechanisms.

2-Bromo-2-methylpropane (tert-Butyl Bromide)

  • Formula : C₄H₉Br | Molecular Weight : 137.02 g/mol | Boiling Point : 73.1°C
  • Structure : A brominated analog of tert-butyl chloride.
  • Key Differences :
    • The target compound’s additional chlorine and tert-butoxy substituents increase molecular complexity and polarity.
    • tert-Butyl bromide undergoes rapid SN1 reactions due to stable carbocation formation, whereas the target compound’s substituents may favor alternative pathways.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane C₇H₁₄BrClO ~217.35 (inferred) Br, Cl, tert-butoxy, methyl Steric hindrance; dual leaving groups (Br, Cl)
1-Bromo-3-chloro-2-methylpropane C₄H₇BrCl ~171.45 Br, Cl, methyl High reactivity in substitutions
1-Bromo-3-(tert-butoxy)propane C₇H₁₅BrO 195.10 Br, tert-butoxy Moderate steric hindrance
tert-Butyl chloride C₄H₉Cl 92.57 Cl, methyl SN1 dominance
2-Bromo-2-methylpropane C₄H₉Br 137.02 Br, methyl SN1/SN2 versatility

Research Findings and Implications

Steric Effects : The tert-butoxy group in the target compound likely impedes nucleophilic attack compared to less hindered analogs like 1-Bromo-3-chloro-2-methylpropane .

Leaving Group Dynamics : Bromine’s superior leaving ability compared to chlorine may dominate reaction pathways, though the coexistence of both halogens in the target compound could lead to competitive elimination or substitution .

Synthetic Utility : Analogous compounds, such as 1-(3-bromopropyl)-2-chlorobenzene, are synthesized via column chromatography with hexane (yields >90%) , suggesting the target compound may require similar purification methods.

Biological Activity

1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring both bromine and chlorine substituents along with a tert-butoxy group, suggests potential biological activities that merit detailed exploration.

This compound can be classified as an alkyl halide. Alkyl halides are known for their reactivity due to the presence of halogen atoms, which can participate in nucleophilic substitution and elimination reactions. The tert-butoxy group enhances its solubility and stability, making it a valuable intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with biological macromolecules. The halogen atoms can facilitate various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • E2 Elimination Reactions : The compound can undergo elimination reactions under strong basic conditions, producing alkenes.

These mechanisms are crucial for understanding its potential therapeutic applications.

Toxicity and Mutagenicity

Research indicates that halogenated compounds can exhibit mutagenic properties. A study on similar alkyl halides highlighted their potential to induce DNA damage under physiological conditions, raising concerns about their safety profiles in biological systems .

Case Studies

Several studies have investigated the biological implications of related compounds, providing insights into the activity of this compound:

  • DNA Interaction Studies : A study reported that halogenated alkanes could induce deadenylation of adenine-based nucleosides and calf thymus DNA, suggesting a mechanism by which these compounds may exert genotoxic effects .
  • In Vivo Studies : Research on related compounds demonstrated interactions with cytochrome P450 enzymes, indicating potential drug-drug interactions and metabolic pathways that could influence the biological activity of this compound .

Table 1: Biological Activity Summary

PropertyDescription
Chemical StructureC5H10BrClO
ReactivityNucleophilic substitution, E2 elimination
ToxicityPotential mutagenic effects
Metabolic PathwaysInvolvement with cytochrome P450 enzymes

Table 2: Comparative Analysis of Related Compounds

CompoundIC50 (μM)Mechanism of ActionReference
This compoundTBDNucleophilic substitutionCurrent Study
1-Bromo-3-chloro-2-methylpropane0.34CYP3A4 inhibition
tert-Butyl bromideTBDE2 elimination

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